4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-fluorophenyl group and the carbonitrile group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group.
Synthetic Route:
Step 1: 4-Fluorobenzyl chloride reacts with piperidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form 1-[2-(4-Fluorophenyl)ethyl]piperidine.
Step 2: The intermediate 1-[2-(4-Fluorophenyl)ethyl]piperidine is then reacted with cyanogen bromide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction:
- Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized products, primary amines, substituted derivatives
Scientific Research Applications
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Evaluated for its pharmacological properties and therapeutic potential in treating various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of certain enzymes, receptors, or ion channels, leading to various biological effects.
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to receptors on the cell surface or within the cell, affecting signal transduction pathways.
- Ion Channels: The compound may modulate the activity of ion channels, influencing cellular ion flux and membrane potential.
Pathways Involved:
- Signal transduction pathways
- Metabolic pathways
- Ion transport pathways
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Bromophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Methylphenyl)ethyl]piperidine-4-carbonitrile
Comparison:
- The presence of the fluorine atom in 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine may enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- The fluorine atom may also influence the compound’s binding affinity to molecular targets, potentially leading to different biological activities and pharmacological profiles.
Properties
CAS No. |
139290-67-8 |
---|---|
Molecular Formula |
C14H17FN2 |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17FN2/c15-14-3-1-12(2-4-14)5-8-17-9-6-13(11-16)7-10-17/h1-4,13H,5-10H2 |
InChI Key |
SANZVSFSMUJIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.